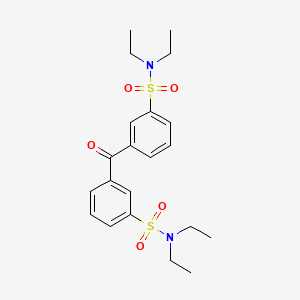![molecular formula C18H29NO B4792029 1-[6-(4-methylphenoxy)hexyl]piperidine](/img/structure/B4792029.png)
1-[6-(4-methylphenoxy)hexyl]piperidine
Descripción general
Descripción
1-[6-(4-methylphenoxy)hexyl]piperidine, also known as MPHP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in 1960 and has since been used in various scientific research applications. MPHP is a potent psychoactive drug that acts as a stimulant and has been found to have similar effects to other stimulants such as amphetamines and cocaine.
Mecanismo De Acción
The exact mechanism of action of 1-[6-(4-methylphenoxy)hexyl]piperidine is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
This compound has been found to have similar effects to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Long-term use of this compound can lead to addiction, psychosis, and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-(4-methylphenoxy)hexyl]piperidine has advantages and limitations for lab experiments. Its advantages include its potency and ability to produce similar effects to other stimulants. However, its limitations include its potential for addiction and health problems, as well as the difficulty in controlling dosage and purity.
Direcciones Futuras
For research on 1-[6-(4-methylphenoxy)hexyl]piperidine include studying its potential as a treatment for ADHD, as well as its effects on the brain and behavior. Further research is also needed to understand the long-term effects of this compound use and its potential for addiction and health problems. Additionally, the development of new synthetic compounds with similar effects to this compound may lead to the discovery of new treatments for various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in various scientific research applications. Its synthesis method involves the reaction of 1-methylpiperidine with 1-bromo-6-(4-methylphenoxy)hexane in the presence of a base. This compound works by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased energy, alertness, and euphoria. It has advantages and limitations for lab experiments and has potential as a treatment for ADHD. Further research is needed to understand its effects on the brain and behavior, as well as its potential for addiction and health problems.
Aplicaciones Científicas De Investigación
1-[6-(4-methylphenoxy)hexyl]piperidine has been used in various scientific research applications such as in the study of the central nervous system and the effects of stimulants on behavior. It has also been used in the study of drug addiction and as a potential treatment for attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-[6-(4-methylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-17-9-11-18(12-10-17)20-16-8-3-2-5-13-19-14-6-4-7-15-19/h9-12H,2-8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOYFTRPBMVSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4791951.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4791960.png)
![N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4791976.png)


![3-{4-(4-bromophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4791999.png)
![methyl 4-methyl-2-[(pentafluorobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4792007.png)
![N-[2-(dimethylamino)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4792014.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4792021.png)
![2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide](/img/structure/B4792030.png)
![5-(2-bromophenyl)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B4792031.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4792040.png)
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate](/img/structure/B4792046.png)
